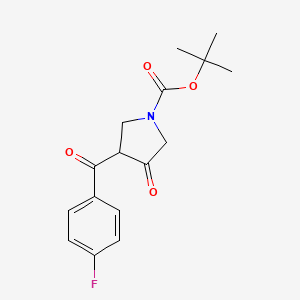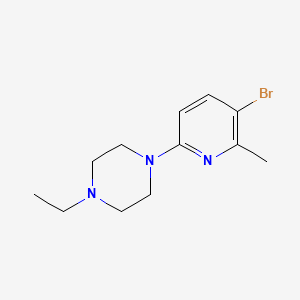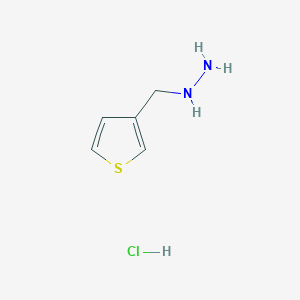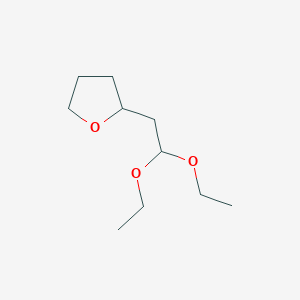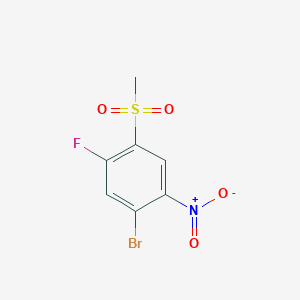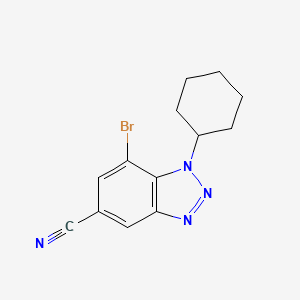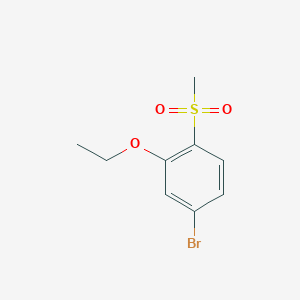![molecular formula C11H15ClN2OS B1379665 N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide CAS No. 1807939-20-3](/img/structure/B1379665.png)
N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide
Vue d'ensemble
Description
“N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide” is a chemical compound with the CAS Number: 1807939-20-3 . It has a molecular weight of 258.77 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (E)-N-((2-chloro-6-methylpyridin-4-yl)methylene)-2-methylpropane-2-sulfinamide . The InChI code is 1S/C11H15ClN2OS/c1-8-5-9(6-10(12)14-8)7-13-16(15)11(2,3)4/h5-7H,1-4H3/b13-7+ .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 258.77 .Applications De Recherche Scientifique
Antitumor Activity
The compound has shown potential in antitumor applications. Its structural motif, which includes the 2H-indazole group, is known to possess significant biological activities, including antitumor effects . This suggests that it could be used in the development of new cancer therapies, particularly as a scaffold for creating more potent derivatives.
Insecticidal Properties
Research indicates that derivatives of the 2H-indazole group, which is part of the compound’s structure, have insecticidal properties . This opens up possibilities for the compound to be used in agricultural sciences to develop safer and more effective insecticides.
Antiprotozoal Effects
The compound’s related structures have been utilized in the treatment of protozoal infections . This implies that N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide could be a starting point for synthesizing new antiprotozoal agents.
Antiviral Applications
Compounds with a similar indazole core are known to exhibit antiviral activities . This suggests that our compound of interest could be explored for its efficacy against various viral infections, potentially leading to new antiviral medications.
Anti-Fibrosis Activity
Pyrimidine derivatives, which are structurally related to the compound , have been found to exhibit anti-fibrotic activities . This indicates that the compound could be researched further for its potential use in treating fibrotic diseases.
Collagen Synthesis Inhibition
The compound’s framework has been associated with the inhibition of collagen synthesis . This property is particularly relevant in the context of fibrosis and scarring, suggesting that it could be beneficial in wound healing and fibrotic disease management.
Propriétés
IUPAC Name |
(NE)-N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2OS/c1-8-5-9(6-10(12)14-8)7-13-16(15)11(2,3)4/h5-7H,1-4H3/b13-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDFDJUDEVKSSO-NTUHNPAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)C=NS(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=N1)Cl)/C=N/S(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



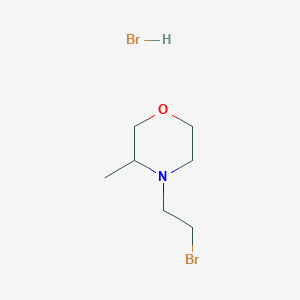
![3-[(Dimethylamino)methyl]benzene-1-carbothioamide hydrochloride](/img/structure/B1379584.png)
